

Spectroscopic Profiling of 7-Aminobenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 7-Aminobenzofuran

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Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of **7-aminobenzofuran**. Due to the limited availability of experimental spectral data for **7-aminobenzofuran** in public domains, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the known spectral properties of its constituent structural analogs, benzofuran and aniline. This guide also outlines standardized experimental protocols for acquiring such spectra and presents the predicted data in a structured tabular format for ease of reference and comparison.

Predicted Spectroscopic Data of 7-Aminobenzofuran

The following tables summarize the predicted quantitative spectroscopic data for **7-aminobenzofuran**. These predictions are based on the established spectral data of benzofuran and aniline, taking into account the electronic effects of the amino group as a substituent on the benzofuran framework.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	d	~2.2	H-2
~6.7	d	~2.2	H-3
~7.1	t	~7.8	H-5
~6.8	dd	~7.8, 1.5	H-6
~6.9	dd	~7.8, 1.5	H-4
~3.8	br s	-	-NH ₂

Note: Predicted chemical shifts are based on the known spectrum of benzofuran and the expected shielding/deshielding effects of an amino group on an aromatic ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~145.0	C-7a
~144.5	C-2
~128.0	C-5
~121.0	C-3a
~118.0	C-4
~115.0	C-6
~106.0	C-3
~140.0	C-7

Note: Predicted chemical shifts are based on the known spectrum of benzofuran and the expected electronic effects of the amino substituent on the carbon environment.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Strong	N-H bend (scissoring) and C=C stretch (aromatic)
1500-1400	Medium-Strong	Aromatic C=C stretch
1300-1200	Strong	C-N stretch (aromatic amine)
1250-1000	Strong	C-O-C stretch (aryl ether)
900-675	Strong	Aromatic C-H out-of-plane bend

Note: Predicted absorption bands are based on the characteristic frequencies for primary aromatic amines and benzofuran derivatives.[\[1\]](#)[\[2\]](#)

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
133	100	[M] ⁺ (Molecular Ion)
132	90	[M-H] ⁺
105	60	[M-H-HCN] ⁺ or [M-CO] ⁺
78	40	[C ₆ H ₄ N] ⁺
77	50	[C ₆ H ₅] ⁺

Note: The predicted fragmentation pattern is based on the stable benzofuran ring system and typical fragmentation pathways for aromatic amines.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of **7-aminobenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Weigh 5-10 mg of **7-aminobenzofuran** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **7-aminobenzofuran** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

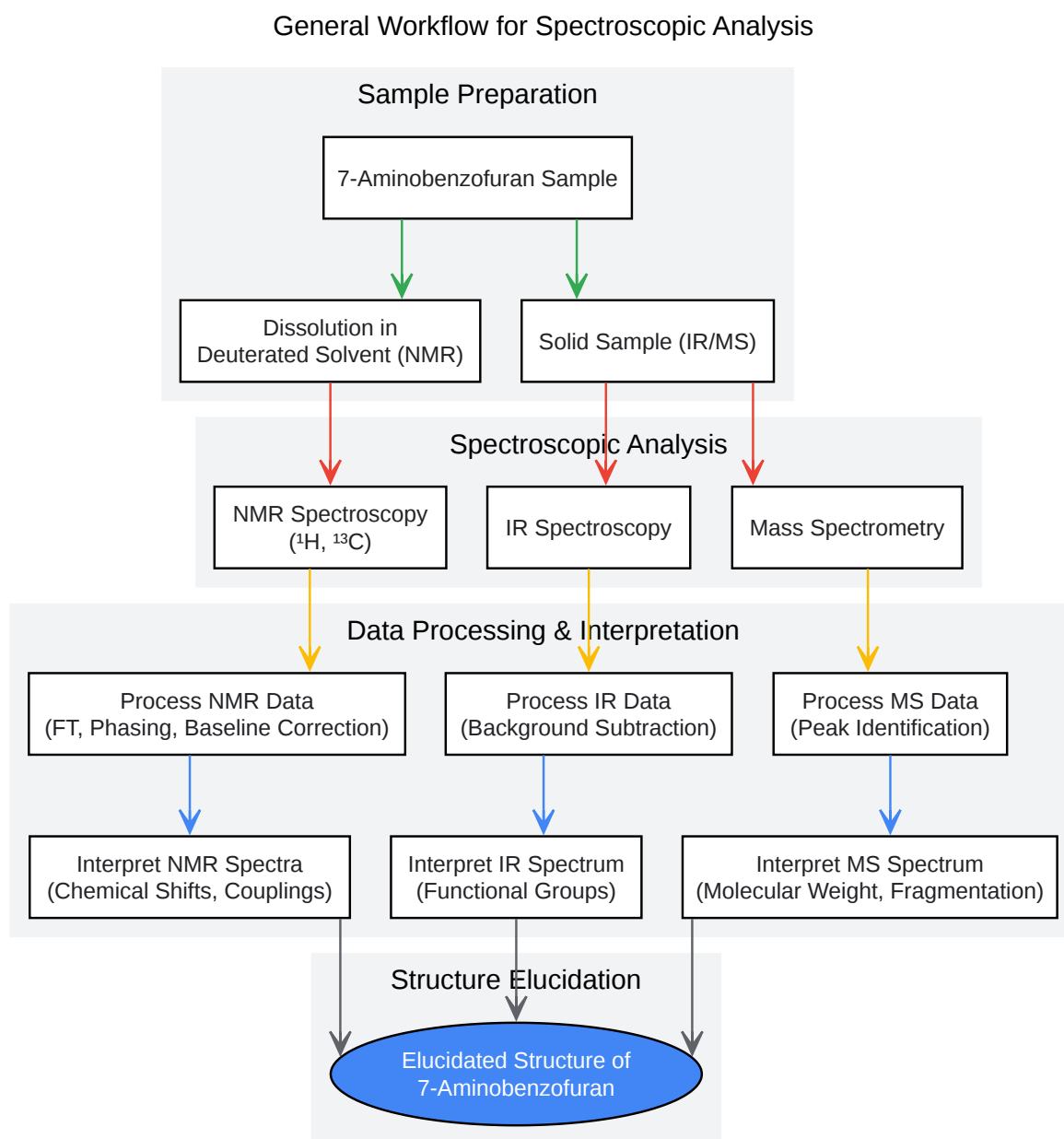
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- Sample Introduction: Introduce a small amount of **7-aminobenzofuran** into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **7-aminobenzofuran**.



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **7-aminobenzofuran**. While based on robust predictions from analogous structures, experimental verification remains crucial. The outlined protocols offer a standardized approach for obtaining and interpreting the necessary spectral data. This information is intended to aid researchers and professionals in the fields of medicinal chemistry and drug development in the characterization and utilization of this and similar benzofuran derivatives.

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